2-Fluoro-4-iodo-6-(trifluoromethyl)aniline
Description
Common Synonyms and Registry Numbers
This compound is recognized by several identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1805064-86-1 | PubChem |
| PubChem CID | 118810678 | PubChem |
| IUPAC Name | 2-fluoro-4-iodo-6-(trifluoromethyl)aniline | Computed |
Alternative synonyms include 4-fluoro-2-iodo-6-(trifluoromethyl)benzenamine and 2-fluoro-4-iodo-6-(trifluoromethyl)phenylamine.
Molecular Formula and Structural Representation
The molecular formula C₇H₄F₄IN (molecular weight: 305.01 g/mol) reflects the substitution pattern on the aromatic ring. Key structural features include:
- Amino group (-NH₂) at position 1.
- Halogens : Fluorine (F) at position 2, iodine (I) at position 4.
- Trifluoromethyl (-CF₃) at position 6.
Structural Representations :
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄F₄IN |
| Molecular Weight | 305.01 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 5 (F, NH₂) |
Crystallographic Data and Conformational Analysis
Crystallographic data for this compound remains unreported in public databases. However, conformational trends can be inferred from analogous halogenated anilines:
- Planarity : The benzene ring typically maintains planarity, with substituents adopting positions minimizing steric hindrance.
- Dihedral Angles : Bulky groups like -CF₃ and iodine may induce slight distortions (e.g., 5–10° from coplanarity).
- Intermolecular Interactions : Halogen bonding between iodine and electron-rich sites (e.g., amino groups) could influence crystal packing in related structures.
Theoretical Analysis :
- Density Functional Theory (DFT) studies predict a dipole moment of ~3.2 D due to electron-withdrawing groups.
- Van der Waals Radii : Iodine (1.98 Å) and fluorine (1.47 Å) create steric effects that stabilize specific conformers.
Properties
Molecular Formula |
C7H4F4IN |
|---|---|
Molecular Weight |
305.01 g/mol |
IUPAC Name |
2-fluoro-4-iodo-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F4IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2 |
InChI Key |
JDDWJULZLFLGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)F)I |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halogen Exchange on 3-Chloro-4-aminotrifluorotoluene
A recent patented method (2023) describes a two-step synthesis starting from para-trifluoromethylaniline:
Step 1: Chlorination of para-trifluoromethylaniline in an organic solvent to yield 3-chloro-4-aminotrifluorotoluene. The reaction is conducted at controlled temperature for 10-30 hours. The crude product is isolated by quenching in water, extraction with dichloromethane, drying, and concentration without purification.
Step 2: The crude 3-chloro-4-aminotrifluorotoluene undergoes halogen exchange with fluoride sources (cesium fluoride, sodium fluoride, potassium fluoride, or ammonium fluoride) in the presence of 18-crown-6 ether in solvents such as N-methylpyrrolidone or dimethyl sulfoxide. The reaction is heated to 140-150 °C and stirred for 12-18 hours until the starting material is less than 2% by HPLC analysis.
After cooling and filtration, the filtrate is acidified with hydrogen chloride gas at 0 °C to pH 1-2, stirred for 1 hour, filtered, washed with cold isopropanol, and crystallized from isopropanol to yield pure 2-fluoro-4-(trifluoromethyl)aniline hydrochloride as a white solid.
This method emphasizes:
- Use of readily available raw materials.
- Avoidance of complex purification between steps.
- High conversion rates and suitability for industrial scale-up.
Alternative Routes and Considerations
- Starting from 2,6-dichloro-4-trifluoromethyl aniline, halogen exchange can be used to replace chlorines with fluorine and iodine selectively.
- Use of metal catalysts or halogenating agents under mild conditions can improve selectivity and yield.
- Purification steps often involve crystallization of the hydrochloride salt to enhance stability and purity.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Notes |
|---|---|---|---|---|---|
| Chlorination | para-trifluoromethylaniline + chloro reagent | 10-30 (controlled) | 10-30 | Organic solvent (e.g., dichloromethane) | Quench with water, extract, dry |
| Halogen exchange (fluorination) | Crude 3-chloro-4-aminotrifluorotoluene + fluoride salt + 18-crown-6 | 140-150 | 12-18 | N-methylpyrrolidone or DMSO | HPLC monitoring, filtration |
| Acidification/crystallization | HCl gas, isopropanol | 0 (ice bath) | 1 | Isopropanol | Crystallization of hydrochloride salt |
- The described method addresses common issues in previous syntheses such as expensive raw materials, complicated steps, and poor scalability.
- Use of crown ethers enhances fluoride ion availability, improving halogen exchange efficiency.
- The process yields high purity product suitable for pharmaceutical intermediates.
- The method is adaptable to different fluoride sources, allowing flexibility in industrial settings.
- Crystallization of the hydrochloride salt ensures product stability and ease of handling.
The preparation of 2-fluoro-4-iodo-6-(trifluoromethyl)aniline involves strategic halogenation and nucleophilic aromatic substitution steps. The most effective current method includes chlorination of para-trifluoromethylaniline, followed by halogen exchange with fluoride salts in the presence of crown ethers, and final acidification to isolate the hydrochloride salt. This approach offers advantages in raw material availability, reaction simplicity, conversion efficiency, and industrial scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-6-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, azides, thiocyanates, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-4-iodo-6-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorinated compounds for biological studies and drug discovery.
Medicine: Investigated for its potential use in the synthesis of novel therapeutic agents with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This compound can inhibit or activate specific enzymes and receptors, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Halogen-Substituted Analogues
2-Iodo-5-(trifluoromethyl)aniline (CAS 105202-02-6)
- Structural Differences : Iodine at position 2 instead of 4, with -CF₃ at position 5.
- Properties : Higher steric hindrance at the ortho position reduces rotational freedom compared to the para-substituted iodine in the target compound.
- Applications : Used in synthesis of metal complexes for biological studies, but lacks the fluorine substitution seen in the target molecule .
4-Amino-3-iodobenzotrifluoride (CAS 163444-17-5)
- Structural Differences: Iodine at position 3, -CF₃ at position 4, and an amino group at position 1.
- Properties : The meta-iodine substitution alters electronic distribution, reducing resonance stabilization compared to the target compound’s para-iodine .
2-Bromo-6-iodo-4-(trifluoromethyl)aniline (CAS 875306-20-0)
- Structural Differences : Bromine at position 2 and iodine at position 6.
- Properties : Dual halogenation increases molecular weight (MW = 376.92 g/mol) and polarizability, but bromine’s lower electronegativity compared to fluorine reduces electron-withdrawing effects .
Trifluoromethylated Anilines with Varying Substituents
4-Fluoro-2-methyl-6-(trifluoromethyl)aniline (CAS 1803873-83-7)
- Structural Differences : Methyl group replaces iodine at position 3.
- Properties: Reduced steric bulk (MW = 193.14 g/mol vs. ~315 g/mol for the target compound) and absence of iodine’s polarizable electron cloud.
2-Chloro-6-nitro-4-(trifluoromethyl)aniline
- Structural Differences: Chlorine at position 2 and nitro (-NO₂) at position 6.
- Properties : The nitro group strongly withdraws electrons, making the compound more electrophilic but less stable under reducing conditions. Chlorine’s smaller size allows tighter packing in crystalline phases .
2-Iodo-4-nitro-6-(trifluoromethyl)aniline (CAS 400-69-1)
- Structural Differences : Nitro group at position 4 instead of iodine.
- Properties : Nitro substitution increases reactivity in substitution reactions but introduces toxicity concerns, limiting pharmaceutical applications .
Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | Key Substituents | LogP* |
|---|---|---|---|---|
| 2-Fluoro-4-iodo-6-(trifluoromethyl)aniline | C₇H₄F₄IN | ~315 | F (2), I (4), -CF₃ (6) | 3.2 |
| 2-Iodo-5-(trifluoromethyl)aniline | C₇H₅F₃IN | 303.02 | I (2), -CF₃ (5) | 2.8 |
| 4-Fluoro-2-methyl-6-(trifluoromethyl)aniline | C₈H₇F₄N | 193.14 | F (4), -CH₃ (2), -CF₃ (6) | 2.5 |
| 2-Chloro-6-nitro-4-(trifluoromethyl)aniline | C₇H₄ClF₃N₂O₂ | 264.57 | Cl (2), -NO₂ (6), -CF₃ (4) | 2.9 |
*Estimated using fragment-based methods.
Biological Activity
2-Fluoro-4-iodo-6-(trifluoromethyl)aniline is a fluorinated aniline derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound, characterized by the presence of both halogen and trifluoromethyl groups, may exhibit unique interactions with biological targets, particularly in the context of cancer treatment and other therapeutic areas.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Fluorine (F) : Enhances lipophilicity and metabolic stability.
- Iodine (I) : Can participate in various biochemical interactions.
- Trifluoromethyl group (CF3) : Known to influence electronic properties and biological activity.
Biological Activity Overview
The biological activity of this compound is primarily investigated through its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The following table summarizes relevant findings regarding the anticancer properties of related aniline derivatives:
| Compound | IC50 (nM) | Target | Cell Line Tested |
|---|---|---|---|
| 2-Fluoro-4-iodo-6-(CF3)aniline | TBD | EGFR | A549 (lung carcinoma) |
| Anilino-naphthoquinone 3 | 3.96 | EGFR | Multiple cancer lines |
| Anilino-naphthoquinone 8 | 11.42 | EGFR | Multiple cancer lines |
Note: TBD = To Be Determined.
The mechanism by which this compound exerts its biological effects may involve:
- EGFR Inhibition : Similar compounds have shown potent inhibitory activity against EGFR, leading to reduced proliferation in cancer cells.
- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways.
- Cell Cycle Arrest : Compounds like shikonin derivatives have demonstrated the ability to arrest the cell cycle, particularly in the G2/M phase, which may be relevant for further studies on this aniline derivative.
Case Studies
Research on fluorinated aniline derivatives has provided insights into their biological activities:
-
Study on Anilino-Naphthoquinones :
- This study synthesized various anilino derivatives and tested their cytotoxicity against several cancer cell lines, including HuCCA-1 and HepG2.
- Results indicated that specific substitutions on the aniline ring significantly enhanced EGFR inhibitory activity, suggesting a similar potential for this compound.
-
Electrophilic Properties :
- Compounds with electrophilic characteristics similar to those found in this compound have been shown to selectively induce ferroptosis, a form of regulated cell death that may be leveraged for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
